molecular formula C12H15N3O3S B2612691 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034437-40-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2612691
CAS No.: 2034437-40-4
M. Wt: 281.33
InChI Key: OMSQCHYWVOOPPT-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an imidazolidine ring, a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

The specific mode of action of This compound Based on the behavior of related compounds, it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to possess various biological activities, affecting a range of pathways

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring is known to exhibit antimicrobial, antioxidant, and anticancer activities . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been observed to enhance antioxidant defenses in cells, thereby protecting them from oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. It also activates certain transcription factors, leading to changes in gene expression that promote cell survival and stress responses . The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent activation of stress response pathways and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene derivative. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile. The acetyl group is then introduced via Friedel-Crafts acylation.

The imidazolidine ring is synthesized separately, often starting from ethylenediamine and an appropriate carbonyl compound. The two fragments are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiophene and imidazolidine intermediates, as well as the coupling step. Additionally, the use of automated purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromo-5-acetylthiophene.

    Imidazolidine derivatives: Compounds like 2-oxoimidazolidine-1-carboxamide and 2-thioxoimidazolidine-1-carboxamide.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of the thiophene and imidazolidine rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8(16)10-3-2-9(19-10)4-5-13-11(17)15-7-6-14-12(15)18/h2-3H,4-7H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSQCHYWVOOPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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